Cas no 1220219-36-2 ((1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol)
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol
- {1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopr opyl}methanol
- Laflunimus
- [1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol
- WLKBNPVGNWGUSP-UHFFFAOYSA-N
- AK146339
- (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)-methanol
- Cyclopropanemethanol, 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- DS-8503
- SCHEMBL12327234
- MFCD18383801
- A891239
- VYB21936
- {1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}methanol
- C71831
- EN300-254249
- 1220219-36-2
- SY121218
- Z1776128511
- AKOS022186693
- CS-W007283
- {1-[4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PHENYL]CYCLOPROPYL}METHANOL
- 4-[1-(Hydroxymethyl)cyclopropyl]phenylboronic Acid Pinacol Ester
- DB-353185
-
- MDL: MFCD18383801
- Inchi: 1S/C16H23BO3/c1-14(2)15(3,4)20-17(19-14)13-7-5-12(6-8-13)16(11-18)9-10-16/h5-8,18H,9-11H2,1-4H3
- InChI Key: WLKBNPVGNWGUSP-UHFFFAOYSA-N
- SMILES: OCC1(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)CC1
Computed Properties
- Exact Mass: 274.17400
- Monoisotopic Mass: 274.1740248g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.7
Experimental Properties
- PSA: 38.69000
- LogP: 2.00970
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109289-1g |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 98% | 1g |
$613.67 | 2023-09-03 | |
| Alichem | A019109289-5g |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 98% | 5g |
$1654.24 | 2023-09-03 | |
| Alichem | A019109289-10g |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 98% | 10g |
$2841.13 | 2023-09-03 | |
| Chemenu | CM136594-100mg |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 95+% | 100mg |
$141 | 2021-08-05 | |
| Chemenu | CM136594-250mg |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 95+% | 250mg |
$225 | 2021-08-05 | |
| Chemenu | CM136594-1g |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 95+% | 1g |
$563 | 2021-08-05 | |
| Chemenu | CM136594-5g |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 95+% | 5g |
$1688 | 2021-08-05 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD228329-100mg |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 98% | 100mg |
¥980.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD228329-250mg |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 98% | 250mg |
¥1714.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD228329-1g |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol |
1220219-36-2 | 98% | 1g |
¥4298.0 | 2022-03-01 |
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol Suppliers
(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
Additional information on (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol
Introduction to (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol
The compound with CAS No. 1220219-36-2, known as (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a phenyl ring, further substituted with a dioxaborolane moiety. The presence of these functional groups makes it a versatile building block for various chemical transformations and applications.
Recent studies have highlighted the potential of this compound in the synthesis of advanced materials and pharmaceuticals. Its dioxaborolane group is particularly valuable due to its ability to participate in boron-based coupling reactions, such as the Suzuki-Miyaura reaction. This reactivity has been exploited in the development of novel materials with tailored electronic properties and in the construction of complex molecular architectures for drug discovery.
The synthesis of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and selectivity, ensuring the scalability of the synthesis for industrial applications.
In terms of applications, this compound has shown promise in the field of optoelectronics. Its ability to form stable complexes with transition metals has led to its use in the development of new materials for light-emitting diodes (LEDs) and solar cells. Additionally, its unique electronic properties make it a candidate for use in advanced sensors and bioimaging agents.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed that the cyclopropyl group plays a critical role in stabilizing certain transition states during chemical reactions. This understanding has enabled chemists to design more efficient synthetic pathways and predict the behavior of related compounds.
The integration of experimental and computational approaches has also facilitated the exploration of this compound's biological activity. Preliminary studies suggest that it exhibits moderate activity against certain enzymes, making it a potential lead compound for drug development. Further research is currently underway to investigate its pharmacokinetic properties and toxicity profile.
In conclusion, (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)methanol is a versatile and intriguing compound with a wide range of potential applications. Its unique structure and reactivity make it an invaluable tool for chemists and materials scientists alike. As research continues to uncover new aspects of its properties and capabilities, this compound is poised to play an increasingly important role in both academic and industrial settings.
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